

Issues with Vat Black 27 turning green after mercerizing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vat Black 27**

Cat. No.: **B1669110**

[Get Quote](#)

Technical Support Center: Vat Black 27

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **Vat Black 27**, specifically the phenomenon of the dye turning green after the mercerization process.

Frequently Asked Questions (FAQs)

Q1: What is **Vat Black 27**?

A1: **Vat Black 27** (C.I. 69005) is an anthraquinone-based vat dye known for its good overall fastness properties, making it suitable for dyeing cellulosic fibers like cotton.^{[1][2]} Its chemical formula is C₄₂H₂₃N₃O₆.^{[1][2]} Like other vat dyes, it is applied in a soluble, reduced "leuco" form, which is then oxidized to an insoluble pigment within the fiber.^[3]

Q2: What is mercerization and why is it performed?

A2: Mercerization is a chemical treatment for cellulosic fabrics, typically cotton, involving a concentrated solution of sodium hydroxide (caustic soda).^[4] The process is designed to improve the fabric's properties, including increased luster, tensile strength, dimensional stability, and enhanced dye affinity, which allows for richer and more vibrant colors.^{[4][5]}

Q3: Is it a known issue for **Vat Black 27** to turn green after mercerizing?

A3: Yes, it is a documented issue that fabrics dyed with **Vat Black 27** can exhibit a green discoloration after the mercerization process.[1][4] This color change is often accompanied by poor soaping fastness.[1][4]

Troubleshooting Guide: Vat Black 27 Greening After Mercerization

This guide addresses the common problem of **Vat Black 27** turning green following mercerization, providing potential causes and systematic solutions.

Problem: The black shade of the fabric dyed with Vat Black 27 has turned green after mercerization.

Potential Cause 1: Hydrolysis of the Dye Molecule

The primary suspected cause is the hydrolysis of the **Vat Black 27** molecule under the highly alkaline conditions of the mercerization process. **Vat Black 27** contains amino groups in its structure, which are susceptible to hydrolysis in the presence of concentrated sodium hydroxide, especially at elevated temperatures.[1][4] This chemical modification can alter the chromophore of the dye, leading to a shift in its light absorption and the observed green color.

Solutions:

- Control Alkali Concentration: The concentration of sodium hydroxide during mercerization is a critical factor. While high concentrations are necessary for effective mercerization, they can be detrimental to the dye. It is recommended to use the lowest effective concentration of caustic soda.
- Optimize Mercerization Temperature: Mercerization is often carried out at room temperature. Elevated temperatures can accelerate the rate of hydrolysis. Maintaining a controlled, lower temperature during the process can help mitigate the color change.
- Limit Treatment Time: The duration of exposure to the concentrated alkali should be minimized to what is necessary for the desired mercerizing effect. Prolonged exposure increases the risk of dye degradation.

Potential Cause 2: Improper Oxidation State

Vat dyes exist in different oxidation states. The soluble leuco form is applied to the fiber and then oxidized to the final insoluble pigment. The harsh alkaline environment of mercerization could potentially interfere with the stable oxidation state of the dye molecule on the fiber, leading to an intermediate or altered state that appears green. Premature oxidation of the leuco form can also be a contributing factor.

Solutions:

- Ensure Complete Oxidation Post-Dyeing: Before mercerization, it is crucial to ensure that the **Vat Black 27** has been fully oxidized to its stable black pigment form on the fabric.
- Post-Mercerization Rinsing and Neutralization: Thoroughly rinse the fabric after mercerization to remove all residual caustic soda. Neutralize the fabric with a weak acid to bring the pH back to neutral, which will help stabilize the dye.
- Consider Protective Auxiliaries: The use of specific textile auxiliaries designed to protect dyes during harsh alkaline treatments could be beneficial. These may include agents that can buffer the dye from the high pH or prevent unwanted reactions.

Quantitative Data Summary

The following tables summarize key parameters relevant to the dyeing and mercerization processes.

Table 1: Recommended Parameters for **Vat Black 27** Dyeing vs. Typical Mercerization Conditions

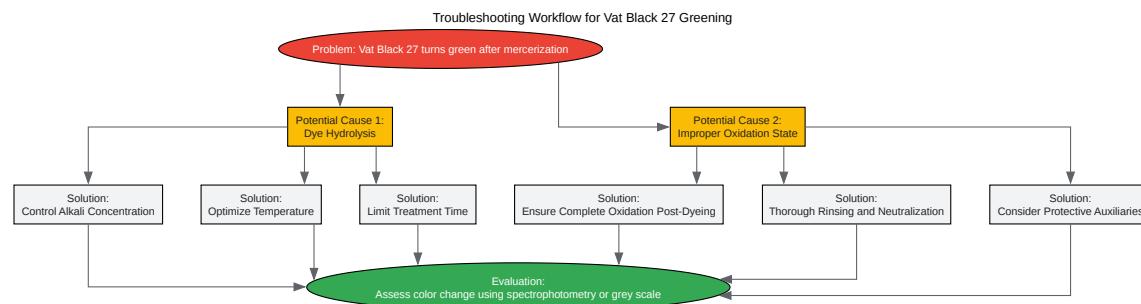
Parameter	Vat Black 27 Dyeing	Typical Mercerization	Potential Conflict
Sodium Hydroxide (NaOH) Concentration	Controlled (e.g., 7.5-8 mL/L)[1][4]	High (e.g., 28-32°Bé) [6]	High alkali in mercerization can cause hydrolysis of the dye.[1][4]
Temperature	40-50°C (for jig dyeing)[1][4]	Generally room temperature, but can vary.	High temperatures can accelerate dye degradation.
pH	Highly Alkaline (11-13) [7][8]	Highly Alkaline	The extreme pH of mercerization is the primary stressor for the dye.

Experimental Protocols

1. Protocol for Evaluating Color Fastness to Mercerization

This protocol is adapted from standard textile testing methodologies to specifically assess the color change of **Vat Black 27** after mercerization.

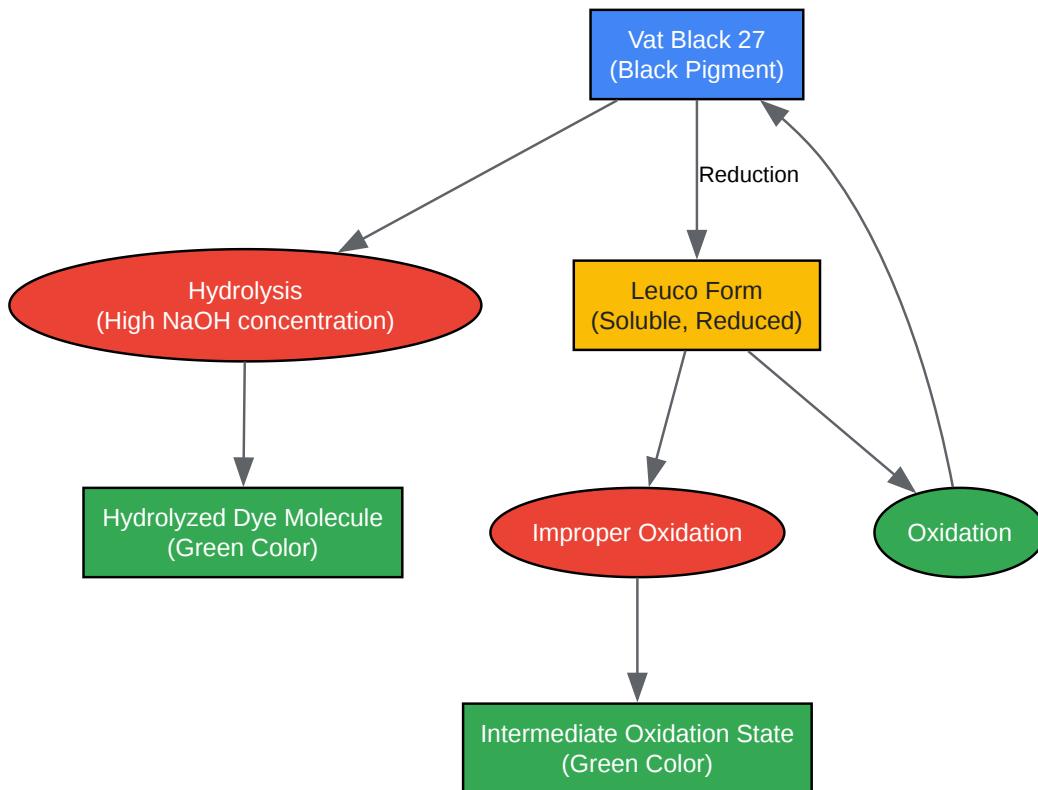
- Objective: To determine the resistance of the color of cotton fabric dyed with **Vat Black 27** to the mercerization process.
- Apparatus and Reagents:
 - Fabric samples dyed with **Vat Black 27**.
 - Sodium hydroxide solution of varying concentrations (e.g., 20%, 25%, 30%).
 - Wetting agent suitable for mercerization.
 - Beakers or a laboratory-scale mercerizing unit.
 - Frame to hold the fabric under tension.


- Rinsing baths.
- Neutralizing bath (e.g., 1% acetic acid solution).
- Spectrophotometer or a grey scale for assessing color change (in accordance with ISO 105-A02).
- Methodology:
 - Prepare solutions of sodium hydroxide at the desired concentrations, including a wetting agent as recommended.
 - Mount the dyed fabric samples on a frame to maintain constant dimensions.
 - Immerse the samples in the sodium hydroxide solution for a specified time (e.g., 60 seconds) at a controlled temperature (e.g., 20°C).
 - Remove the samples and immediately rinse thoroughly with hot water, followed by cold water, while still under tension.
 - Neutralize the samples by immersing them in the acetic acid solution for 5 minutes.
 - Rinse the samples again with cold water until the fabric is neutral.
 - Dry the samples in the air.
 - Evaluate the color change of the treated samples compared to an untreated dyed sample using a spectrophotometer to measure the color difference (ΔE^*), or visually using the grey scale for color change.

2. Protocol for Spectroscopic Analysis of Color Change

- Objective: To analyze the change in the spectral properties of **Vat Black 27** on the fabric after mercerization.
- Apparatus:
 - Reflectance spectrophotometer.

- Treated and untreated fabric samples from the protocol above.
- Methodology:
 - Calibrate the spectrophotometer according to the manufacturer's instructions.
 - Measure the reflectance spectrum of the original, unmercerized dyed fabric over the visible range (400-700 nm).
 - Measure the reflectance spectrum of the mercerized fabric samples.
 - Compare the spectra to identify any shifts in the absorption peaks or changes in the overall spectral shape. A shift in the absorption maxima can provide insights into the chemical changes that have occurred in the dye molecule.


Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for addressing the greening of **Vat Black 27**.

Hypothesized Chemical Pathway for Color Change

[Click to download full resolution via product page](#)

Caption: Hypothesized chemical pathways leading to the green discoloration of **Vat Black 27**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. China The most cost-effective Vat Black 27 For Dyeing polyester-mixed cotton cloth manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 3. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vat Black 27 - Vat Olive R - Vat Olive 2G from Emperor Chem [emperordye.com]
- 5. texauxchemicals.com [texauxchemicals.com]
- 6. Commonly used auxiliaries for textile and clothing washing and the functions part 1 - Knowledge [dyestuffscn.com]
- 7. polarisorganics.com [polarisorganics.com]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Issues with Vat Black 27 turning green after mercerizing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669110#issues-with-vat-black-27-turning-green-after-mercerizing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com